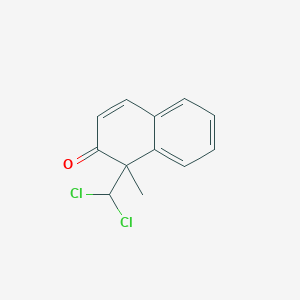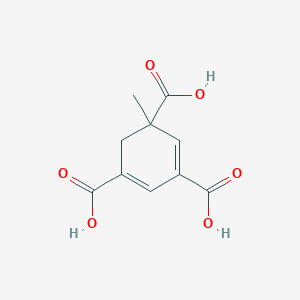
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of cyclohexadiene, featuring three carboxylic acid groups and a methyl group attached to the cyclohexadiene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetricarboxylic acid: Similar in having three carboxylic acid groups but differs in the aromatic ring structure.
5-Methyl-1,3-cyclohexadiene: Similar in having a methyl group and cyclohexadiene ring but lacks the carboxylic acid groups
Uniqueness
5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is unique due to its combination of a cyclohexadiene ring with three carboxylic acid groups and a methyl group.
Propriétés
Numéro CAS |
6303-93-1 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
5-methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-10(9(15)16)3-5(7(11)12)2-6(4-10)8(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
ZNWLCDMHLQKANL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
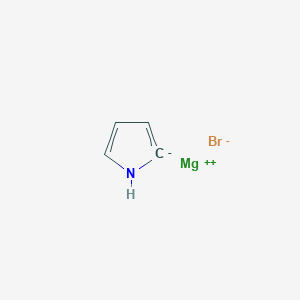
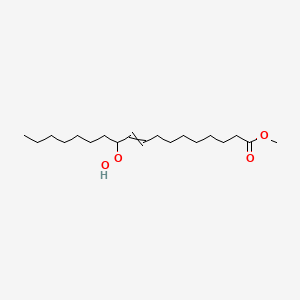
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
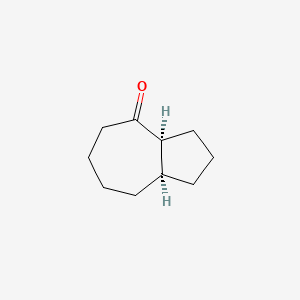
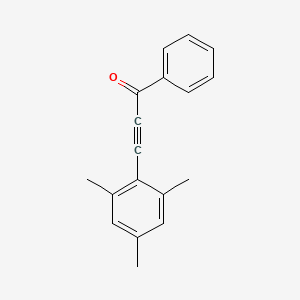
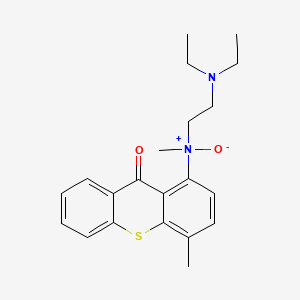


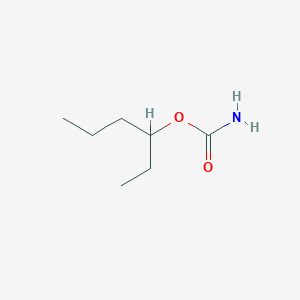
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
